molecular formula C14H11N3O4S B13377273 2-[[5-cyano-6-(4-methoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetic acid

2-[[5-cyano-6-(4-methoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetic acid

Cat. No.: B13377273
M. Wt: 317.32 g/mol
InChI Key: XJUUICMKWVLKCB-UHFFFAOYSA-N
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Description

{[5-cyano-4-(4-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]sulfanyl}acetic acid is a complex organic compound with a unique structure that includes a pyrimidine ring, a methoxyphenyl group, and a sulfanylacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[5-cyano-4-(4-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]sulfanyl}acetic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrimidine ring, introduction of the methoxyphenyl group, and the addition of the sulfanylacetic acid moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

{[5-cyano-4-(4-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]sulfanyl}acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other derivatives.

Scientific Research Applications

Chemistry

In chemistry, {[5-cyano-4-(4-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]sulfanyl}acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.

Biology

In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for probing biological systems and understanding molecular mechanisms.

Medicine

In medicinal chemistry, {[5-cyano-4-(4-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]sulfanyl}acetic acid is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials with specific properties, such as conductivity or catalytic activity. Its versatility makes it suitable for various applications, including electronics and catalysis.

Mechanism of Action

The mechanism of action of {[5-cyano-4-(4-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]sulfanyl}acetic acid involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing biological pathways. Detailed studies on its binding affinity and specificity help in understanding its effects at the molecular level.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{[5-cyano-4-(4-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]sulfanyl}acetic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C14H11N3O4S

Molecular Weight

317.32 g/mol

IUPAC Name

2-[[5-cyano-4-(4-methoxyphenyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetic acid

InChI

InChI=1S/C14H11N3O4S/c1-21-9-4-2-8(3-5-9)12-10(6-15)13(20)17-14(16-12)22-7-11(18)19/h2-5H,7H2,1H3,(H,18,19)(H,16,17,20)

InChI Key

XJUUICMKWVLKCB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=O)NC(=N2)SCC(=O)O)C#N

Origin of Product

United States

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